Mass Shift: +12 Da (Uniform 18O6) vs. +4 Da (18O2) Eliminates Isotopologue Overlap
D-Gulose-18O6 delivers a +12 Da mass shift relative to the unlabeled parent (192.16 Da vs. 180.16 Da), whereas the partially labeled D-Gulose-18O2 offers only +4 Da (184.16 Da) . In electrospray ionisation MS, the natural-abundance 13C₂ isotopologue of the unlabeled hexose appears at M+2 Da, meaning the 18O2 isotopologue is insufficiently resolved from endogenous background in many biological extracts. The +12 Da shift of the uniformly labeled species places the analyte in a low-background spectral window, enabling reliable integration and lower limits of quantitation.
| Evidence Dimension | Mass shift (ΔMW) relative to unlabelled D-Gulose |
|---|---|
| Target Compound Data | +12 Da (MW 192.16 Da) |
| Comparator Or Baseline | D-Gulose-18O2: +4 Da (MW 184.16 Da); unlabelled D-Gulose: 180.16 Da |
| Quantified Difference | 3× larger mass shift; complete separation from 13C₂ isotopologue cluster |
| Conditions | Calculated from monoisotopic molecular weights; confirmed by HRMS of pentaacetyl derivatives in prior hexose 18O studies |
Why This Matters
A +12 Da shift moves the quantifier ion entirely outside the natural isotopologue envelope, which is essential for accurate isotope-dilution LC-MS/MS assays in metabolomics.
